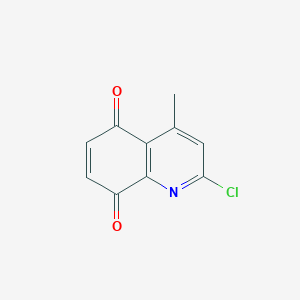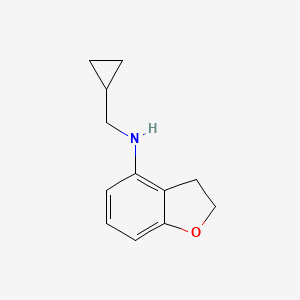
N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine is an organic compound that features a cyclopropylmethyl group attached to a 2,3-dihydrobenzofuran ring, with an amine group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine typically involves the following steps:
Formation of the 2,3-dihydrobenzofuran ring: This can be achieved through intramolecular cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Introduction of the cyclopropylmethyl group: This step can be performed using cyclopropylmethyl halides in the presence of a base, such as sodium hydride, to facilitate nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. These methods often employ scalable catalytic systems and optimized reaction conditions to ensure high purity and consistency of the final product.
Types of Reactions:
Oxidation: N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products:
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropylmethyl group and amine functionality allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine vs. N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-ol: The presence of an alcohol group instead of an amine can significantly alter the compound’s reactivity and biological activity.
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine vs. N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-carboxylic acid: The carboxylic acid derivative may have different solubility and stability properties, affecting its applications.
Uniqueness: N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine is unique due to its combination of a cyclopropylmethyl group and an amine functionality on a 2,3-dihydrobenzofuran ring. This unique structure imparts specific reactivity and interaction capabilities, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61090-60-6 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-4-amine |
InChI |
InChI=1S/C12H15NO/c1-2-11(13-8-9-4-5-9)10-6-7-14-12(10)3-1/h1-3,9,13H,4-8H2 |
InChI-Schlüssel |
WEGZPUASSYTEAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC2=C3CCOC3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)
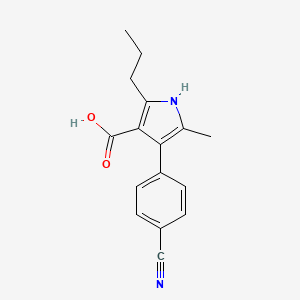
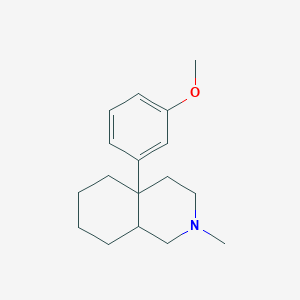
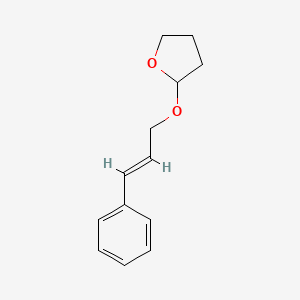
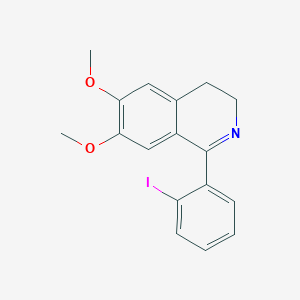
![Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
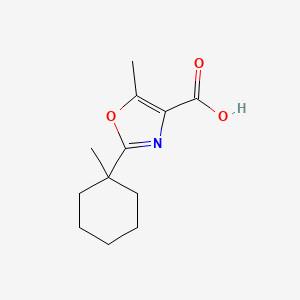
![2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B12894223.png)
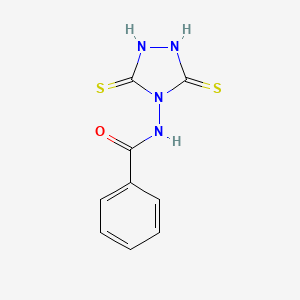
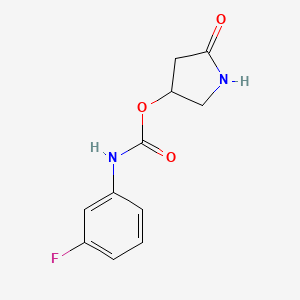

![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
